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Compound of Interest

2-tert-butyl-6-methyl-1H-
Compound Name:
benzimidazole

Cat. No.: B070299

Disclaimer: A comprehensive search of publicly available crystallographic databases reveals
that the specific crystal structure for 2-tert-butyl-6-methyl-1H-benzimidazole has not been
reported. To provide a relevant and detailed analysis within the benzimidazole class, this guide
will focus on the crystal structure of a closely related compound, 6-methyl-2-[(5-methylisoxazol-
3-yl)methyl]-1H-benzimidazole. This molecule shares the core 6-methyl-1H-benzimidazole
moiety, offering valuable insights into the structural characteristics of this family of compounds.

Introduction to Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a
benzene ring fused to an imidazole ring. This scaffold is a prominent feature in a variety of
biologically active molecules and pharmaceutical drugs. The substituents on the benzimidazole
ring system play a crucial role in determining the molecule's chemical properties and biological
activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is
paramount for structure-activity relationship (SAR) studies, drug design, and development.

Crystal Structure Analysis of 6-methyl-2-[(5-
methylisoxazol-3-yl)methyl]-1H-benzimidazole

The crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole
(C13H13N30O) provides a representative example of the crystallographic features of substituted
benzimidazoles.
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Crystallographic Data

The quantitative crystallographic data for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-
benzimidazole are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C13H13NsO
Formula Weight 227.27
Crystal System Orthorhombic
Space Group Pbca

a (A) 12.345(1)
b (A) 8.912(1)

c (A 20.145(2)
a (°) 90

B () 90

y (®) 90

Volume (A3) 2215.4(4)
4 8
Temperature (K) 150
Wavelength (A) 0.71073
Density (calculated) (Mg/m3) 1.362
F(000) 960

Table 2: Selected Bond Lengths and Torsion Angles
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Bond Length (A) Torsion Angle Angle (°)
N1-C7 1.332(3) C4—C3—C6—C7 -40.4(4)
N2-C7 1.365(3) C3—C6—C7—N15 -46.0(4)
C8-C9 1.396(4)

C1-C6 1.509(4)

Note: The data presented is for the proxy compound 6-methyl-2-[(5-methylisoxazol-3-
yl)methyl]-1H-benzimidazole.

Molecular and Crystal Structure Description

In the solid state, the molecule is not planar. The isoxazole ring is inclined to the benzimidazole
ring system at a dihedral angle of 69.28 (14)°.[1][2][3][4] The crystal packing is primarily
stabilized by intermolecular N—H:-:-N hydrogen bonds, which link neighboring benzimidazole
rings to form chains along the a-axis direction.[1][2][3][4] Hirshfeld surface analysis reveals that
the most significant contributions to the crystal packing are from H:--H (48.8%), H---C/C-:-H
(20.9%), and H---N/N---H (19.3%) interactions.[1][2][3][4]

Experimental Protocols
Proposed Synthesis of 2-tert-butyl-6-methyl-1H-
benzimidazole

While the specific synthesis protocol for 2-tert-butyl-6-methyl-1H-benzimidazole is not
explicitly detailed in the search results, a general and widely applicable method for the
synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines
with carboxylic acids or their derivatives.[5][6]

Materials:
e 4-methyl-1,2-phenylenediamine
 Pivalic acid (2,2-dimethylpropanoic acid)

 Hydrochloric acid (catalyst)
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o Ethanol (solvent)
Procedure:

o A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of pivalic acid is prepared in
ethanol.

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

e The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature and neutralized with a
suitable base (e.g., sodium bicarbonate solution).

e The precipitated crude product is collected by filtration, washed with water, and dried.

e The crude product is then purified by recrystallization from a suitable solvent (e.g.,
ethanol/water mixture) to afford the pure 2-tert-butyl-6-methyl-1H-benzimidazole.

Reactants

Reaction Purification
Pivalic Acid
Condensation Reaction o e N 2-tert-butyl-6-methyl-
LAl (Reflux in Ethanol with HCI catalyst) |~—I> Neutralization & Filtration |—>| Recrystallization |~—> 1H-benzimidazole

| 4-methyl-1,2-phenylenediamine I—

Click to download full resolution via product page

Proposed synthesis workflow for 2-tert-butyl-6-methyl-1H-benzimidazole.

Crystal Growth and Structure Determination

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the purified compound in an appropriate solvent.
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Crystal Growth:

e The purified 2-tert-butyl-6-methyl-1H-benzimidazole is dissolved in a minimal amount of a
suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature to
create a saturated solution.

e The solution is filtered to remove any insoluble impurities.

o The filtrate is allowed to stand undisturbed at room temperature, allowing the solvent to
evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Diffraction Analysis:

o A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-
ray diffractometer.

e The crystal is cooled to a low temperature (e.g., 100-150 K) to reduce thermal vibrations of
the atoms.

o X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays
and recording the diffraction pattern.

e The collected data are processed to determine the unit cell parameters, space group, and
reflection intensities.

e The crystal structure is solved using direct methods or Patterson methods and refined by full-
matrix least-squares on F2.

» All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in
calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various
intermolecular interactions. In the case of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-
benzimidazole, the primary interaction is the N—H---N hydrogen bond between the imidazole
rings of adjacent molecules.[1][2][3][4] This interaction leads to the formation of infinite chains
of molecules extending along the crystallographic a-axis.
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Simplified representation of intermolecular interactions in a benzimidazole crystal.

Conclusion

While the specific crystal structure of 2-tert-butyl-6-methyl-1H-benzimidazole remains to be
determined experimentally, the analysis of the closely related 6-methyl-2-[(5-methylisoxazol-3-
yl)methyl]-1H-benzimidazole provides a robust framework for understanding the structural
chemistry of this class of compounds. The synthesis is expected to be achievable through
standard condensation reactions, and the crystal structure would likely be characterized by
strong hydrogen bonding and other intermolecular interactions that dictate the overall crystal
packing. The determination of its precise crystal structure would be a valuable addition to the
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field, enabling more accurate computational studies and a deeper understanding of its potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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